2-Nitrophenylhydrazine Hydrochloride

Catalog No.
S631720
CAS No.
56413-75-3
M.F
C6H8ClN3O2
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrophenylhydrazine Hydrochloride

CAS Number

56413-75-3

Product Name

2-Nitrophenylhydrazine Hydrochloride

IUPAC Name

(2-nitrophenyl)hydrazine;hydrochloride

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H

InChI Key

XCUBVSAYUSFHNN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl

Synonyms

2-nitrophenylhydrazine, 2-nitrophenylhydrazine hydrochloride, 2-nitrophenylhydrazine monohydrochloride, 2-NPH, o-nitrophenylhydrazine

Canonical SMILES

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl

2-Nitrophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2C_6H_8ClN_3O_2 and a molecular weight of 189.60 g/mol. It appears as a light yellow to dark green powder or crystalline solid. This compound is primarily utilized in organic synthesis and analytical chemistry due to its ability to form derivatives with carbonyl compounds, making it valuable for identifying various aldehydes and ketones in samples .

The mechanism of action of 2-NPH.HCl in identifying carbonyl compounds relies on its nucleophilic character. The lone pair on the nitrogen atom of the hydrazine group attacks the electrophilic carbonyl carbon, forming a new C-N bond. This reaction eliminates a water molecule and creates a hydrazone derivative with a distinct chromophore. The specific absorption wavelength of the hydrazone allows for the identification of the original carbonyl compound through spectroscopy [].

2-NPH.HCl is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: It is toxic by inhalation, ingestion, and skin contact. Exposure can cause irritation, vomiting, dizziness, and potentially organ damage [].
  • Flammability: Combustible and may ignite upon exposure to heat or flame [].
  • Reactivity: Can react violently with strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling 2-NPH.HCl [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from heat and incompatible chemicals [, ].
, particularly:

  • Formation of Hydrazones: It reacts with aldehydes and ketones to form hydrazones, which can be further analyzed or used in subsequent reactions.
  • Reduction Reactions: The compound can undergo reduction, often utilizing sodium metabisulfite as a reducing agent under controlled pH conditions (7-9), leading to the formation of various derivatives .
  • Diazotization: It can be synthesized from 2-nitroaniline through diazotization followed by reduction and hydrolysis, showcasing its versatility in synthetic chemistry .

2-Nitrophenylhydrazine hydrochloride exhibits notable biological activity, particularly in toxicology studies. It has been associated with cellular damage and carcinogenic effects when administered in high doses. For example, studies indicate that hydrazine compounds can induce pulmonary adenomas and other forms of cancer in laboratory animals . The compound's interaction with transition metal ions may exacerbate oxidative stress, leading to lipid peroxidation and cellular damage .

The synthesis of 2-nitrophenylhydrazine hydrochloride typically involves the following steps:

  • Starting Material: 2-Nitroaniline is used as the initial raw material.
  • Diazotization: The aniline derivative is treated with sodium nitrite in acidic conditions to form a diazonium salt.
  • Reduction: The diazonium salt undergoes reduction using sodium metabisulfite at controlled temperatures (10-35 °C) and pH levels (7-9) to yield 2-nitrophenylhydrazine.
  • Hydrochloride Formation: Finally, the product is reacted with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility .

The applications of 2-nitrophenylhydrazine hydrochloride are diverse:

  • Analytical Chemistry: It is widely used for the derivatization of carbonyl compounds, facilitating their detection and quantification in various samples .
  • Organic Synthesis: The compound serves as an intermediate for synthesizing more complex organic molecules.
  • Research: It is utilized in toxicology research due to its biological effects and potential as a model compound for studying similar hydrazine derivatives.

Interaction studies involving 2-nitrophenylhydrazine hydrochloride have revealed its potential toxicity and interactions with various biological systems. For instance, chronic exposure has been linked to damage in vital organs such as the liver and lungs. Additionally, its interactions with transition metals can lead to increased oxidative stress, contributing to cellular damage and carcinogenicity .

Several compounds share structural similarities with 2-nitrophenylhydrazine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
3-Nitrophenylhydrazine hydrochlorideC6H8ClN3O20.87
4-Nitrophenylhydrazine hydrochlorideC6H8ClN3O20.67
Phenylhydrazine monohydrochlorideC6H8ClN20.58
1-Methyl-2-phenylhydrazine hydrochlorideC7H10ClN30.54

Uniqueness of 2-Nitrophenylhydrazine Hydrochloride:

  • Its specific nitro group positioning (at the second position) influences its reactivity profile compared to other nitrophenylhydrazines.
  • The ability to form stable derivatives with carbonyl compounds makes it particularly useful in analytical applications.

The development of 2-nitrophenylhydrazine hydrochloride traces its origins to the broader exploration of hydrazine derivatives that began in the late 19th and early 20th centuries. Hydrazines as a chemical class gained significant attention when phenylhydrazine and 2,4-dinitrophenylhydrazine were first utilized in analytical chemistry for detecting and identifying compounds with carbonyl groups. The historical significance of phenylhydrazine in studying carbohydrate structures, where reactions with aldehyde groups led to well-crystallizing phenylhydrazones or osazones, established the foundation for understanding the reactivity patterns of nitrophenylhydrazine derivatives.

The specific development of 2-nitrophenylhydrazine hydrochloride emerged from systematic investigations into position-specific nitro-substituted hydrazine compounds. Traditional synthetic approaches were first documented in the mid-20th century, utilizing 2-nitroaniline as the starting material through a sequence of diazotization, reduction, and acid-catalyzed hydrolysis reactions. These classical methods, while effective, suffered from moderate yields ranging between 63-72% and extended reaction times, prompting continued research into more efficient synthetic routes.

A significant breakthrough in the compound's development occurred with the documentation of improved synthetic methodologies, particularly the patent CN101157635A, which introduced sodium metabisulfite as a reducing agent in place of traditional tin-based reductants. This innovation represented a paradigm shift in the compound's production, addressing both economic and environmental concerns associated with earlier synthetic approaches. The patent documented reaction conditions that significantly shortened reaction times to approximately 30 minutes compared to longer durations required by traditional methods, while achieving product purities exceeding 98%.

The evolution of synthetic techniques has been driven by the compound's increasing importance in pharmaceutical intermediates synthesis, particularly in anti-cancer agent development. Modern industrial production methods have incorporated temperature-controlled conditions between 10-35 degrees Celsius and carefully maintained pH levels between 7-9, representing a substantial improvement over earlier approaches that required more extreme conditions and longer processing times.

Significance in Analytical and Synthetic Chemistry

The analytical significance of 2-nitrophenylhydrazine hydrochloride stems primarily from its selective reactivity with carbonyl compounds through nucleophilic addition followed by dehydration, forming stable hydrazones that facilitate detection and quantification in complex analytical matrices. This fundamental reactivity has established the compound as a cornerstone reagent in high-performance liquid chromatography applications, where it serves as a derivatization agent for fatty acid analysis and other carbonyl-containing compounds.

Research documented in the Journal of the American Society for Mass Spectrometry demonstrates the compound's utility in mass spectrometry analysis of carboxy-derivatized peptides, particularly for highly hydrophilic peptides with post-translational modifications such as methylation and phosphorylation. The derivatization process enhances retention on reversed-phase columns, addressing significant analytical challenges in peptide characterization and identification. This application has proven particularly valuable in proteomics research, where peptide analysis requires sensitive and selective detection methods.

Environmental analytical applications represent another crucial area where 2-nitrophenylhydrazine hydrochloride demonstrates significant value. The compound serves as an important analytical reagent for detecting and quantifying carbonyl pollutants in various environmental matrices, particularly water samples where aldehydes and ketones indicate contamination from industrial processes, vehicle emissions, or natural decomposition of organic matter. The sensitivity and selectivity offered by derivatization methods using this compound contribute significantly to environmental monitoring efforts, enabling detection of pollutants at concentrations relevant to ecological and human health concerns.

In synthetic chemistry applications, the compound's role extends beyond analytical applications to serve as a crucial intermediate in pharmaceutical synthesis. The reactive hydrazine functionality enables key transformations in constructing heterocyclic compounds that form core structures of many therapeutic agents. Medicinal chemists utilize this compound to introduce specific structural elements that contribute to biological activity and pharmacokinetic properties of candidate drug molecules. The versatility demonstrated in pharmaceutical synthesis is evidenced by integration into diverse synthetic routes leading to compounds with varied pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial agents.

Application AreaSpecific UseDetection MethodReference
Fatty Acid AnalysisDerivatization for High-Performance Liquid ChromatographyChromatographic separation
Peptide AnalysisMass spectrometry enhancementMass spectrometric detection
Environmental MonitoringCarbonyl pollutant detectionChromatographic analysis
Pharmaceutical SynthesisAnti-cancer agent intermediatesChemical transformation

Relationship to Parent Compound (2-Nitrophenylhydrazine)

The relationship between 2-nitrophenylhydrazine hydrochloride and its parent compound 2-nitrophenylhydrazine reflects fundamental principles of chemical salt formation and solubility enhancement in pharmaceutical and analytical chemistry. The parent compound, 2-nitrophenylhydrazine, possesses the molecular formula C6H7N3O2 with a molecular weight of 153.14 grams per mole, serving as the free base form from which the hydrochloride salt is derived.

The conversion to the hydrochloride salt form provides several distinct advantages over the parent compound, particularly regarding solubility characteristics and stability under ambient conditions. The hydrochloride form enhances solubility in polar solvents compared to the free base, making it more convenient for various laboratory applications requiring dissolution in aqueous or polar organic solvents. This enhanced solubility proves crucial in analytical applications where complete dissolution is essential for accurate quantitative measurements and derivatization reactions.

Synthetic routes to both compounds demonstrate interesting methodological differences that illuminate their chemical relationships. The parent compound 2-nitrophenylhydrazine can be synthesized through copper-catalyzed coupling reactions using 1-iodo-2-nitrobenzene as starting material, employing copper(I) iodide as catalyst with potassium phosphate and hydrazine hydrate under inert atmosphere conditions at 120 degrees Celsius. This approach represents an alternative synthetic pathway that bypasses the traditional diazotization route typically employed for hydrochloride salt synthesis.

The structural relationship between the two compounds involves protonation of the hydrazine nitrogen in the presence of hydrochloric acid, resulting in formation of the hydrazinium chloride salt. This ionic character significantly alters the compound's physical properties, including melting point, solubility profile, and crystalline structure. The hydrochloride salt typically exhibits better thermal stability and reduced hygroscopicity compared to the free base, making it more suitable for long-term storage and commercial applications.

Storage and handling characteristics further distinguish the hydrochloride salt from its parent compound. The salt form requires storage under inert gas atmosphere at temperatures between 2-8 degrees Celsius, while being sensitive to light, air, and moisture. These storage requirements reflect the compound's inherent reactivity and the need to prevent degradation that could compromise analytical or synthetic applications.

Property2-Nitrophenylhydrazine2-Nitrophenylhydrazine Hydrochloride
Molecular FormulaC6H7N3O2C6H8ClN3O2
Molecular Weight153.14 g/mol189.6 g/mol
Physical StatePowderCrystalline powder
SolubilityLimited in polar solventsEnhanced in polar solvents
StabilityModerateImproved

Overview of Current Research Landscape

Contemporary research involving 2-nitrophenylhydrazine hydrochloride spans multiple scientific disciplines, with particular emphasis on advancing analytical methodologies and expanding pharmaceutical applications. Current investigations focus on developing more sensitive detection methods for carbonyl compounds in biological and environmental samples, leveraging the compound's selective reactivity to improve analytical precision and lower detection limits.

Recent developments in high-performance liquid chromatography methodologies have demonstrated enhanced separation capabilities for positional and geometrical fatty acid isomers when derivatized with 2-nitrophenylhydrazine compounds. Research published in Analytical Biochemistry describes improved resolution for biologically important fatty acids, addressing previous limitations in analytical sensitivity and selectivity. These methodological improvements have significant implications for nutritional research, metabolomics studies, and clinical diagnostics where precise fatty acid profiling is essential.

Environmental chemistry research continues to expand applications of this compound in monitoring water quality and atmospheric pollutants. Current studies investigate the compound's utility in detecting carbonyl-containing pollutants at environmentally relevant concentrations, contributing to regulatory compliance monitoring and ecosystem health assessments. The development of automated analytical procedures incorporating 2-nitrophenylhydrazine hydrochloride derivatization represents a significant advancement in environmental monitoring capabilities.

Pharmaceutical research applications demonstrate continued growth, particularly in the synthesis of novel anti-cancer agents and other therapeutic compounds. Research documented in the Journal of Agricultural and Food Chemistry illustrates the compound's integration into synthetic pathways for developing bioactive molecules with enhanced therapeutic profiles. These investigations focus on optimizing synthetic routes to improve yield and reduce production costs while maintaining high product purity standards.

Emerging research areas include material science applications where the compound contributes to synthesizing azo dyes and specialty organic compounds with applications in textile, polymer, and advanced materials industries. The hydrazine functionality enables formation of azo linkages through coupling reactions, resulting in chromophores with tunable color properties for various technological applications. These derivatives find use in optical data storage, colorimetric sensors, and functional materials with specific electrochemical or photosensitive properties.

Current patent activity reflects ongoing innovation in synthetic methodologies, with recent filings focusing on improving reaction efficiency and reducing environmental impact of production processes. The development of greener synthetic routes using alternative reducing agents and optimized reaction conditions represents a significant trend in current research efforts. These improvements address both economic and environmental considerations while maintaining or improving product quality standards.

Research AreaCurrent FocusKey DevelopmentsImpact
Analytical ChemistryEnhanced detection methodsImproved chromatographic resolutionBetter analytical precision
Environmental MonitoringPollutant detectionAutomated analytical proceduresRegulatory compliance
Pharmaceutical DevelopmentAnti-cancer agentsOptimized synthetic routesImproved therapeutic profiles
Material ScienceFunctional materialsAzo dye synthesisAdvanced technological applications

2-Nitrophenylhydrazine Hydrochloride exhibits the molecular formula C₆H₈ClN₃O₂, representing the protonated form of the parent compound combined with a chloride ion [1] [2]. The compound consists of a benzene ring substituted with a nitro group at the ortho position and a hydrazine functional group, with the hydrazine nitrogen being protonated and associated with a chloride counterion [3].

The structural representation demonstrates a planar aromatic system with the nitro group (-NO₂) positioned adjacent to the hydrazine moiety (-NHNH₂) [1]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H [2] [3]. The corresponding Simplified Molecular Input Line Entry System notation is represented as C1=CC=C(C(=C1)NN)N+[O-].Cl [3].

PropertyValue
Molecular FormulaC₆H₈ClN₃O₂ [1] [2]
Molecular Weight189.60 g/mol [1] [3]
Standard InChI KeyXCUBVSAYUSFHNN-UHFFFAOYSA-N [3]
Canonical SMILESC1=CC=C(C(=C1)N[NH3+])N+[O-].[Cl-] [1]

Physical Properties and Appearance

2-Nitrophenylhydrazine Hydrochloride manifests as a solid crystalline material at room temperature, exhibiting variable coloration ranging from light yellow to brown to dark green powder or crystal form [4] [5] [6]. The compound demonstrates hygroscopic properties and sensitivity to both light and air, necessitating storage under inert gas conditions [4] [6] [7].

The physical state characteristics indicate a boiling point of 314.3°C at 760 mmHg [2] [8], while the flash point is recorded at 143.9°C [8]. The compound exhibits specific storage requirements, with recommended conditions being under inert gas atmosphere at temperatures between 2-8°C [5] [6].

Physical PropertyValueReference
Physical State (20°C)Solid [4] [6]Multiple sources
AppearanceLight yellow to brown to dark green powder to crystal [4] [6]TCI Chemical data
Boiling Point314.3°C at 760 mmHg [2] [8]Chemical databases
Flash Point143.9°C [8]Chemsrc database
Storage Temperature2-8°C under inert gas [5] [6]Supplier specifications
SensitivityLight sensitive, air sensitive, hygroscopic [4] [6]Technical data sheets

Crystallographic Data and Structural Parameters

While specific crystallographic parameters for 2-Nitrophenylhydrazine Hydrochloride are limited in the available literature, related nitrophenylhydrazine derivatives have been extensively characterized through X-ray crystallographic analysis [9] [10]. Comparative studies of similar compounds indicate that nitrophenylhydrazine derivatives typically crystallize in monoclinic or orthorhombic space groups [9].

The molecular geometry demonstrates characteristic features common to substituted phenylhydrazines, with the hydrazine moiety exhibiting shallow pyramidalization at the nitrogen atoms [9]. The torsional angles within the molecular framework influence the overall conformation and crystal packing arrangements [9].

Research on structurally related compounds such as (E)-2-(4-methoxybenzylidene)-1-(2-nitrophenyl)hydrazine reveals intermolecular hydrogen bonding patterns that significantly influence crystal structure stability [10]. These studies indicate that N—H···O and C—H···O hydrogen bonds are prevalent in nitrophenylhydrazine crystal structures [10].

Nomenclature and Systematic Naming

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 2-(2-nitrophenyl)hydrazinium chloride [3]. Alternative systematic designations include (2-nitrophenyl)hydrazine hydrochloride and hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) [11] [12].

The Chemical Abstracts Service registry number for this compound is 6293-87-4 [1] [4] [3], with an additional registry number 56413-75-3 also associated with this substance [11] [12]. The European Inventory of Existing Commercial Chemical Substances number has not been definitively established for the hydrochloride salt form [13].

Nomenclature SystemDesignation
International Union of Pure and Applied Chemistry Name2-(2-nitrophenyl)hydrazinium chloride [3]
Chemical Abstracts Service Number6293-87-4 [1] [4]
Alternative Chemical Abstracts Service Number56413-75-3 [11] [12]
Molecular Design Limited NumberMFCD00060205 [4] [3]

Common Synonyms and Alternative Designations

MeSH Entry Terms

The Medical Subject Headings database recognizes several standardized terms for this compound [11] [12] [14]. The primary MeSH entry terms include 2-nitrophenylhydrazine, 2-nitrophenylhydrazine hydrochloride, and 2-nitrophenylhydrazine monohydrochloride [11] [12]. Additional recognized variants encompass 2-NPH and o-nitrophenylhydrazine [11] [12] [14].

Industry and Laboratory Designations

Structural Comparison with Related Phenylhydrazine Derivatives

Comparative analysis of nitrophenylhydrazine isomers reveals significant structural distinctions based on nitro group positioning [16] [17] [18]. The 2-nitrophenylhydrazine hydrochloride differs from its meta and para analogs in terms of electronic distribution and molecular reactivity patterns [16] [17].

The 4-nitrophenylhydrazine hydrochloride variant exhibits identical molecular formula C₆H₈ClN₃O₂ and molecular weight 189.6 g/mol [16] [17], yet demonstrates distinct physical properties including different melting points and color characteristics [16]. The para-substituted analog typically appears as brown to reddish-brown solid with a melting point range of 205-207°C [16], contrasting with the variable coloration observed in the ortho-substituted compound.

Structural investigations of phenylhydrazine derivatives indicate that nitro group positioning significantly influences hydrogen bonding patterns and crystal packing arrangements [19] [20]. Research on related compounds demonstrates that ortho-substitution creates unique intramolecular interactions that are absent in meta and para isomers [9] [10].

CompoundMolecular FormulaMolecular WeightDistinctive Features
2-Nitrophenylhydrazine HydrochlorideC₆H₈ClN₃O₂ [1] [2]189.60 g/mol [1]Light yellow to dark green crystals [4] [6]
3-Nitrophenylhydrazine HydrochlorideC₆H₇ClN₃O₂ [18]188.59 g/mol [18]Meta-substituted nitro group positioning [18]
4-Nitrophenylhydrazine HydrochlorideC₆H₈ClN₃O₂ [16] [17]189.6 g/mol [16]Brown to reddish-brown appearance, higher melting point [16]

2-Nitrophenylhydrazine Hydrochloride demonstrates excellent solubility characteristics that enhance its utility in analytical and synthetic applications [1] [2]. The hydrochloride salt formation significantly improves the compound's solubility in polar solvents compared to the free base form [1] [3]. In aqueous systems, the compound exhibits miscible characteristics, particularly for the free base, with enhanced dissolution properties achieved through hydrochloride salt formation [2] [4]. This enhanced water solubility makes the compound particularly valuable for analytical applications requiring aqueous media.

The compound shows favorable solubility in alcoholic solvents, including ethanol and methanol, which are frequently employed in analytical methodologies and derivatization reactions [5] [6]. Acetonitrile provides another suitable solvent system, particularly beneficial for derivatization reactions involving carboxylic acids [6]. For organic synthesis applications, the free base form demonstrates solubility in benzene, though this characteristic is limited to the non-protonated form [2] [4].

In specialized spectroscopic applications, 2-Nitrophenylhydrazine Hydrochloride exhibits solubility in dimethyl sulfoxide, enabling the preparation of saturated solutions suitable for Nuclear Magnetic Resonance spectroscopy studies [7] [8]. Similarly, the compound dissolves readily in deuterium oxide, facilitating Nuclear Magnetic Resonance analysis in aqueous deuterated media [7] [8].

Thermal Properties

Melting Point (91-93°C for Free Base)

The thermal characterization of 2-Nitrophenylhydrazine reveals distinct melting point behavior for the free base form, which exhibits a melting point range of 91-93°C [9] [10] [11]. This relatively low melting point reflects the molecular structure and intermolecular forces present in the crystalline lattice. The free base demonstrates consistent thermal behavior across multiple literature sources, with the melting point serving as a reliable identification parameter for quality control and purity assessment [9] [10] [11].

The hydrochloride salt form does not have a specifically reported melting point in the available literature, which is common for hygroscopic salts that may undergo decomposition or lose bound water before reaching a distinct melting point [1] [12]. This characteristic necessitates alternative analytical approaches for thermal characterization of the salt form.

Boiling Point (314.3°C at 760 mm Hg)

The boiling point of 2-Nitrophenylhydrazine Hydrochloride is reported as 314.3°C at standard atmospheric pressure (760 mm Hg) [13] [14] [15]. This relatively high boiling point indicates significant intermolecular forces and thermal stability under normal atmospheric conditions. The elevated boiling point reflects the presence of hydrogen bonding capabilities from both the hydrazine functionality and the ionic nature of the hydrochloride salt.

In comparison, the free base form shows a lower estimated boiling point of 276.04°C, demonstrating the influence of salt formation on thermal properties [11]. The difference between the free base and hydrochloride salt boiling points illustrates the impact of ionic interactions on thermal behavior.

Flash Point (143.9°C)

The flash point of 2-Nitrophenylhydrazine Hydrochloride is established at 143.9°C, representing the lowest temperature at which the compound can form an ignitable mixture with air under standard testing conditions [13] [14] [15]. This flash point classification places the compound in the category of flammable solids, requiring appropriate safety precautions during handling and storage [12] [16].

The relatively high flash point compared to many organic solvents indicates moderate thermal stability, though the compound requires careful handling to prevent ignition sources [13] [14] [15]. This thermal characteristic is particularly relevant for laboratory safety protocols and industrial handling procedures.

Stability Considerations

Light Sensitivity

2-Nitrophenylhydrazine Hydrochloride exhibits significant photosensitivity, requiring protection from light during storage and handling [17] [18] [12] [16]. The light sensitivity arises from the chromophoric nitro group and hydrazine functionality, which can undergo photochemical reactions leading to degradation or color changes [12] [16]. This characteristic necessitates storage in amber containers or dark environments to maintain compound integrity.

The photodegradation process can result in the formation of various byproducts that may interfere with analytical applications or reduce the effectiveness of the compound in synthetic procedures [17] [18]. Temperature control combined with light protection provides optimal preservation conditions for long-term storage.

Hygroscopicity

The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere [17] [18] [12] [16]. This characteristic is attributed to the ionic nature of the hydrochloride salt and the polar functional groups present in the molecule [12] [16]. Hygroscopicity affects both the physical properties and chemical stability of the compound, potentially leading to clumping, color changes, or hydrolysis reactions.

Proper storage requires controlled humidity conditions and sealed containers to prevent moisture uptake [18] [12]. The hygroscopic nature also influences analytical procedures, as moisture content must be considered in quantitative applications and purity assessments.

Air Sensitivity

2-Nitrophenylhydrazine Hydrochloride shows sensitivity to atmospheric oxygen, requiring storage under inert gas conditions [17] [18] [12] [16]. The air sensitivity results from the potential oxidation of the hydrazine functionality, which can lead to the formation of nitrogen-containing degradation products [12] [16]. This oxidative instability necessitates the use of nitrogen or argon atmospheres for long-term storage.

The recommended storage protocol involves maintaining the compound under inert gas at reduced temperatures (2-8°C) to minimize both oxidative degradation and other decomposition pathways [1] [12] [16]. These storage conditions ensure maximum stability and extend the useful lifetime of the material.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

1H NMR Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-Nitrophenylhydrazine Hydrochloride through proton analysis [7] [8]. In deuterium oxide solvent at 89.56 MHz, the compound exhibits characteristic aromatic proton signals in the range of 8.31-8.20 ppm, reflecting the deshielded nature of protons on the nitro-substituted benzene ring [7]. The specific chemical shifts at 8.31, 8.30, 8.29, 8.22, 8.21, and 8.20 ppm indicate the complex coupling patterns typical of ortho-disubstituted aromatic systems.

Higher field analysis at 399.65 MHz in dimethyl sulfoxide-d6 reveals additional structural details, with signals appearing at 10.60, 9.25, 8.18, 8.17, 8.16, and 8.15 ppm [7] [8]. The downfield signal at 10.60 ppm likely corresponds to the protonated hydrazine nitrogen in the hydrochloride salt form, while the signal at 9.25 ppm may represent the remaining hydrazine proton. The aromatic region shows the expected multiplicity for the substituted benzene ring system.

13C NMR Analysis

Carbon-13 Nuclear Magnetic Resonance analysis provides insight into the carbon framework of 2-Nitrophenylhydrazine Hydrochloride [19] [8]. Predicted spectra at 200 MHz in deuterium oxide demonstrate the expected aromatic carbon signals characteristic of the nitro-substituted phenyl ring system [19]. Experimental data obtained in dimethyl sulfoxide-d6 confirms the presence of the aromatic carbon framework, with chemical shifts reflecting the electron-withdrawing effects of both the nitro group and the protonated hydrazine substituent [8].

The carbon spectrum reveals the impact of the ortho-substitution pattern on the aromatic ring carbons, with distinct chemical shifts for each carbon position influenced by the proximity to the electron-withdrawing groups [8]. The spectroscopic data supports the proposed molecular structure and provides valuable information for analytical identification and purity assessment.

Infrared Spectroscopy

Infrared spectroscopy offers characteristic absorption patterns for functional group identification in 2-Nitrophenylhydrazine Hydrochloride [20]. The spectrum exhibits characteristic absorptions for nitro compounds, with symmetric and asymmetric stretching modes typically observed at 1300-1380 cm⁻¹ and 1500-1570 cm⁻¹ respectively [20]. These bands represent the fundamental vibrational modes of the nitro group and serve as diagnostic features for compound identification.

The hydrazine functionality contributes additional spectroscopic features, including nitrogen-hydrogen stretching vibrations in the region of 3200-3500 cm⁻¹, similar to primary amine absorptions [20]. The aromatic ring system provides characteristic carbon-hydrogen stretching and bending modes, with aromatic overtones appearing in the fingerprint region below 1600 cm⁻¹.

The hydrochloride salt formation may influence the infrared spectrum through hydrogen bonding interactions and ionic character, potentially broadening and shifting certain absorption bands compared to the free base form [20]. These spectroscopic characteristics provide valuable analytical information for quality control and structural confirmation.

Mass Spectrometry

Mass spectrometric analysis of 2-Nitrophenylhydrazine Hydrochloride reveals characteristic fragmentation patterns useful for structural identification [7] [21]. The molecular ion of the free base appears at m/z 153, corresponding to the molecular formula C₆H₇N₃O₂ [7] [21]. Common fragmentation pathways include the loss of the nitro group and various nitrogen-containing fragments.

Electrospray ionization mass spectrometry demonstrates the compound's ability to form protonated molecular ions [M+H]⁺ at m/z 154.061, facilitating analysis in positive ion mode [21]. The fragmentation pattern under collision-induced dissociation conditions provides structural information through the observation of characteristic product ions.

For the hydrochloride salt, the mass spectrum must account for the presence of the chloride counterion, though the organic portion maintains the same fragmentation characteristics as the free base [7]. Mass spectrometric data serves as a definitive analytical tool for molecular weight confirmation and structural verification.

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions in 2-Nitrophenylhydrazine Hydrochloride [6]. The compound exhibits characteristic absorption in the visible region, with maximum absorption wavelengths dependent on the solvent system and pH conditions [6]. In analytical applications utilizing derivatization reactions, the resulting chromophores show absorption maxima around 415 nm, enabling colorimetric detection and quantification [6].

The nitro group contributes to the chromophoric properties through π→π* and n→π* electronic transitions, while the extended conjugation with the hydrazine substituent influences the overall absorption characteristics [6]. The compound's color, ranging from light yellow to brown to dark green depending on purity and storage conditions, reflects these electronic absorption properties [1] [12].

Environmental factors such as pH, solvent polarity, and temperature can influence the ultraviolet-visible absorption spectrum, making this technique valuable for studying the compound's behavior under various conditions [6]. The spectroscopic data supports analytical method development and provides insight into the electronic structure of the molecule.

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing vibrational information through different selection rules [22]. For nitrophenylhydrazine compounds, Raman spectra typically show strong bands corresponding to aromatic ring breathing modes and nitro group vibrations [22]. The technique proves particularly valuable for studying solid-state samples and provides molecular fingerprint information useful for identification purposes.

The Raman spectrum exhibits characteristic features for the aromatic ring system, including ring stretching and bending modes that are often more intense in Raman than in infrared spectroscopy [22]. The nitro group contributes symmetric stretching modes that appear as strong bands in the Raman spectrum, complementing the asymmetric modes observed in infrared analysis.

For 2-Nitrophenylhydrazine Hydrochloride, Raman spectroscopy offers advantages in analyzing samples through glass containers and provides structural information that enhances the overall spectroscopic characterization of the compound [22]. The technique serves as a valuable analytical tool for quality control and research applications.

Electrochemical Properties

The electrochemical behavior of 2-Nitrophenylhydrazine Hydrochloride reflects the redox-active nature of both the nitro group and hydrazine functionality [3]. The nitro group undergoes characteristic reduction reactions under appropriate electrochemical conditions, typically showing multi-electron reduction processes that can be monitored using voltammetric techniques [3]. These reduction processes provide insight into the electronic structure and reactivity of the compound.

The hydrazine moiety contributes additional electrochemical activity through oxidation processes, potentially forming nitrogen-centered radicals or other oxidized species depending on the applied potential and solution conditions [3]. The combination of both reduction and oxidation processes makes the compound interesting for electrochemical studies and potential applications in redox systems.

Electrochemical analysis can provide information about the thermodynamics and kinetics of electron transfer processes, contributing to understanding the compound's reactivity and stability under various conditions [3]. The ionic nature of the hydrochloride salt influences the electrochemical behavior through effects on solution conductivity and ion transport processes.

Acid-Base Behavior

The acid-base properties of 2-Nitrophenylhydrazine Hydrochloride are dominated by the hydrazine functionality, which acts as a weak base in aqueous solution [10] [23]. The predicted pKa value of 3.61±0.10 for the related free base indicates the basicity of the hydrazine nitrogen atoms [11]. The electron-withdrawing nitro group significantly reduces the basicity compared to unsubstituted hydrazines through inductive and resonance effects [23].

The hydrochloride salt formation occurs through protonation of one of the hydrazine nitrogen atoms, resulting in a quaternary ammonium-type structure [24] [12]. This protonation enhances the water solubility and provides a stable, crystalline form suitable for storage and handling [12] [16]. The salt readily dissociates in aqueous solution to release the free base and hydrogen chloride.

The acid-base equilibrium influences the compound's reactivity in various chemical transformations, particularly in nucleophilic substitution reactions and condensation processes with carbonyl compounds [3] [25]. Understanding the protonation state under different pH conditions is crucial for optimizing reaction conditions and predicting chemical behavior in analytical applications [6] [23].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6293-87-4

Dates

Last modified: 08-15-2023

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